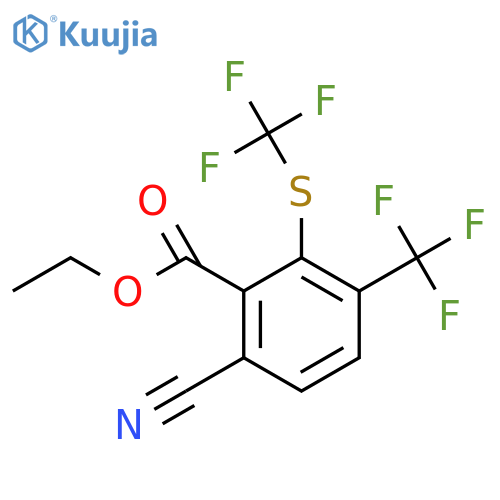

Cas no 1804881-11-5 (Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate)

1804881-11-5 structure

商品名:Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate

CAS番号:1804881-11-5

MF:C12H7F6NO2S

メガワット:343.244902849197

CID:4794952

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C12H7F6NO2S/c1-2-21-10(20)8-6(5-19)3-4-7(11(13,14)15)9(8)22-12(16,17)18/h3-4H,2H2,1H3

- InChIKey: JLMNEJCVXQLYHQ-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C(C(=O)OCC)=C(C#N)C=CC=1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 455

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): 4.5

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005581-1g |

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate |

1804881-11-5 | 97% | 1g |

1,460.20 USD | 2021-05-31 |

Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1804881-11-5 (Ethyl 6-cyano-3-trifluoromethyl-2-(trifluoromethylthio)benzoate) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬